BR-xanthone A
Overview
Description
BR-xanthone A is a natural product found in Garcinia mangostana, Garcinia morella, and Garcinia dulcis . It has a molecular formula of C23H24O6 and a molecular weight of 396.4 g/mol . The IUPAC name for BR-xanthone A is 10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo .
Synthesis Analysis
The synthesis of xanthones involves various strategies . The classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition are some of the methods used .Molecular Structure Analysis
The molecular structure of BR-xanthone A is complex and involves a xanthone ring . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of xanthones are intricate and involve multiple steps . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3’,4,6-tetrahydoxybenzophenone .Physical And Chemical Properties Analysis
BR-xanthone A is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in various scientific fields .
- Xanthones have shown promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
- The multitude of biological activities found for xanthone derivatives is due to the type, number, and position of the attached functional groups in the xanthone skeleton .
- Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities .
- A breadth of synthetic strategies toward xanthone derivatives have been developed .
Scientific Field: Pharmacology
Scientific Field: Organic Chemistry
Scientific Field: Biochemistry
- Xanthones can represent a showcase to highlight the recent techniques and strategies in organic synthesis towards lead discovery and optimization .
- The use of these advances allows one to speed up their synthesis and lead optimization process .
- Xanthones are considered a promising and interesting structure for drug development .
- One azaxanthone, amlexanox, was approved by the Food and Drug Administration (FDA) in 1996, as an antiallergic and anti-inflammatory immunomodulator, used for the treatment of aphthous ulcers .
- Amlexanox and derivatives have shown potential as antitumor agents, particularly in tumor cells expressing one or more proteins of the S100 family, which include breast, colon, lung, pancreas, skin, esophagus, bladder, and other tumors .
- Xanthones are naturally occurring compounds that can be found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen .
- They comprise a family of compounds with an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .
- This family of compounds is able to provide a wide range of different substitutions modulating several biological responses .
Scientific Field: Medicinal Chemistry
Scientific Field: Drug Development
Scientific Field: Bioactive Compound Synthesis
- Xanthones are used in biotechnology for their wide range of biological activities .
- They are produced by plant organisms and are characterized by a wide structural variety .
- The biosynthetic pathway of xanthones involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively .
- Xanthones have shown antimicrobial properties, making them valuable in the field of microbiology .
- They can inhibit the growth of bacteria, fungi, and other microorganisms .
- Xanthones are secondary metabolites found in diverse terrestrial and marine plants, fungi, and lichen .
- They play a role in the survival and adaptation of these organisms in their environment .
- Xanthones are found in certain fruits like mangosteen, making them relevant in food science .
- They contribute to the nutritional value and potential health benefits of these fruits .
- Due to their antioxidant properties, xanthones are used in skincare products .
- They can protect the skin from damage caused by free radicals .
Scientific Field: Biotechnology
Scientific Field: Microbiology
Scientific Field: Environmental Biology
Scientific Field: Food Science
Scientific Field: Cosmetology
Scientific Field: Neurology
Safety And Hazards
Future Directions
Elucidation of the exact biological mechanisms and the associated targets of xanthones will yield better opportunities for these compounds to be developed as potential anticancer drugs . Further clinical studies with conclusive results are required to implement xanthones as treatment modalities in cancer .
properties
IUPAC Name |
10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURCBFEIGTKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317575 | |
Record name | BR-xanthone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | BR-Xanthone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
BR-xanthone A | |
CAS RN |
112649-48-6 | |
Record name | BR-xanthone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112649-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BR-xanthone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BR-Xanthone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 - 182 °C | |
Record name | BR-Xanthone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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